molecular formula C16H18N4O4 B5852739 N-[(E)-1-(4-methoxyphenyl)ethylideneamino]-2-(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)acetamide

N-[(E)-1-(4-methoxyphenyl)ethylideneamino]-2-(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)acetamide

Cat. No.: B5852739
M. Wt: 330.34 g/mol
InChI Key: SIKUIOIITXMCSJ-DJKKODMXSA-N
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Description

N-[(E)-1-(4-methoxyphenyl)ethylideneamino]-2-(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a methoxyphenyl group, a pyrimidinyl group, and an acetamide linkage, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-1-(4-methoxyphenyl)ethylideneamino]-2-(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)acetamide typically involves the condensation of 4-methoxybenzaldehyde with 6-methyl-2,4-dioxo-1H-pyrimidine-5-acetic acid hydrazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated purification systems to ensure high yield and purity. The use of advanced techniques such as microwave-assisted synthesis and high-throughput screening can further optimize the production process .

Chemical Reactions Analysis

Types of Reactions

N-[(E)-1-(4-methoxyphenyl)ethylideneamino]-2-(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield 4-hydroxybenzaldehyde, while reduction of the imine group can produce N-(4-methoxyphenyl)ethylamine .

Mechanism of Action

The mechanism of action of N-[(E)-1-(4-methoxyphenyl)ethylideneamino]-2-(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)acetamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity. Additionally, it can interfere with cellular signaling pathways, leading to altered cellular functions and responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(E)-1-(4-methoxyphenyl)ethylideneamino]-2-(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)acetamide is unique due to its combination of a methoxyphenyl group, a pyrimidinyl group, and an acetamide linkage. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds, making it a valuable subject for research and development .

Properties

IUPAC Name

N-[(E)-1-(4-methoxyphenyl)ethylideneamino]-2-(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O4/c1-9(11-4-6-12(24-3)7-5-11)19-20-14(21)8-13-10(2)17-16(23)18-15(13)22/h4-7H,8H2,1-3H3,(H,20,21)(H2,17,18,22,23)/b19-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIKUIOIITXMCSJ-DJKKODMXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NC(=O)N1)CC(=O)NN=C(C)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=O)NC(=O)N1)CC(=O)N/N=C(\C)/C2=CC=C(C=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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